N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a benzoxadiazole ring, a sulfonamide group, and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common route starts with the preparation of the benzoxadiazole core, followed by the introduction of the sulfonamide group and the ethoxyphenyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-[1-(4-ethoxyphenyl)ethyl]-2-ethylaniline: Another compound with a similar ethoxyphenyl group.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H17N3O4S/c1-3-22-13-9-7-12(8-10-13)11(2)19-24(20,21)15-6-4-5-14-16(15)18-23-17-14/h4-11,19H,3H2,1-2H3 |
InChI Key |
SMJDHJSSYBLBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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